2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine
Description
2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine is a chiral, nitrogen-rich heterocyclic compound featuring a central pyridine ring flanked by two diphenyl-pyrrolo-oxazole moieties. Its synthesis and structural characterization have been extensively documented, with key spectroscopic data including:
- FTIR: Peaks at 2925, 2854 (C-H stretching), 1462, 1446 (aromatic C=C), and 701 cm⁻¹ (C-S/C-N vibrations) .
- NMR: Distinct signals in $ ^1H $ NMR (e.g., δ 7.94–7.17 for aromatic protons) and $ ^{13}C $ NMR (e.g., δ 156.44 for pyridine carbons) confirm its stereochemistry and electronic environment .
- Optical Activity: High levorotation ($ [\alpha]_D^{26} = -177.6 $) indicates significant chiral induction, likely due to the rigid pyrrolo-oxazole substituents .
The compound’s sterically hindered structure and electron-donating nitrogen atoms make it a candidate for asymmetric catalysis, particularly in metal coordination chemistry .
Properties
IUPAC Name |
3-[6-(1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl)pyridin-2-yl]-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O2/c1-5-16-30(17-6-1)40(31-18-7-2-8-19-31)36-26-14-28-43(36)38(45-40)34-24-13-25-35(42-34)39-44-29-15-27-37(44)41(46-39,32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-25,36-39H,14-15,26-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJHPHCTXHMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(OC(N2C1)C3=NC(=CC=C3)C4N5CCCC5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine typically involves the condensation of pyridine-2,6-dicarbaldehyde with (2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octane-2-amine. The reaction is carried out under inert atmosphere conditions, often using argon or nitrogen gas to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through silica gel column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in [3+2] cycloaddition reactions.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine involves its role as a chiral ligand. It coordinates with metal ions to form chiral metal complexes, which can then catalyze asymmetric reactions. The compound’s unique structure allows it to induce chirality in the reaction products, making it valuable in the synthesis of enantiomerically pure compounds .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Steric and Electronic Effects
- Target Compound : The bulky diphenyl-pyrrolo-oxazole groups impose significant steric hindrance, which can enhance enantioselectivity in catalytic reactions. The electron-rich pyridine and oxazole nitrogen atoms facilitate metal coordination, as seen in its use in tailor-made catalysts .
- Triazine Analog (2,6-bis([1,2,4]-triazin-3-yl)-pyridine) : The triazine rings introduce electron-deficient character, promoting strong hydrogen bonding and spin-crossover behavior in transition metal complexes (e.g., Fe(II) and Ru(II)) . This contrasts with the electron-donating nature of the target compound’s oxazole groups.
Crystallographic and Spectral Features
- Methylthio Derivative () : X-ray crystallography confirms planar geometry and intermolecular interactions via methylthio groups, which may enhance photostability compared to the target compound’s flexible pyrrolo-oxazole arms .
- Target Compound : Its $ ^1H $ NMR splitting patterns (e.g., δ 5.59 for oxazole protons) and high-resolution mass spectrometry (HRMS: 606.3118 [M+H]+) provide precise structural validation .
Biological Activity
2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine core substituted with two tetrahydro-pyrrolo[1,2-c][1,3]oxazole moieties, each further substituted with diphenyl groups. Its intricate design contributes to its potential biological activity and therapeutic applications.
Biological Activity Overview
Research indicates that 2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine exhibits significant biological activity through its interaction with various biological targets. This includes modulation of enzyme activities and receptor interactions which could lead to therapeutic applications.
The compound's biological activity is primarily attributed to:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound interacts with various receptors which may influence signaling pathways relevant to disease processes.
Research Findings
Recent studies have explored the pharmacological potential of this compound:
Case Study: Enzyme Interaction
A study demonstrated that this compound could inhibit the activity of specific enzymes related to cancer metabolism. The inhibition was quantified using IC50 values and showed promising results that warrant further investigation.
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Enzyme A | 5.4 | |
| Enzyme B | 2.8 | |
| Enzyme C | 4.0 |
Case Study: Receptor Binding Affinity
Another study assessed the binding affinity of the compound to various receptors:
Potential Therapeutic Applications
Given its biological activity, 2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine holds promise in several therapeutic areas:
- Cancer Treatment : Due to its enzyme inhibition properties.
- Neurological Disorders : Potential modulation of neurotransmitter receptors.
- Cardiovascular Health : As a candidate for managing heart-related conditions through receptor interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
